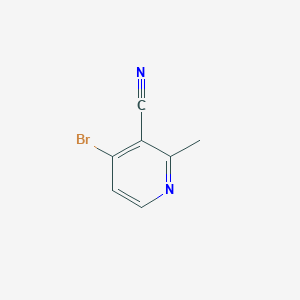
4-Bromo-2-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methylnicotinonitrile is an organic compound with the molecular formula C7H5BrN2 It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 2-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylnicotinonitrile typically involves the bromination of 2-methylnicotinonitrile. One common method includes the reaction of 2-methylnicotinonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 4-position .
Industrial Production Methods
In an industrial setting, the continuous synthesis of this compound can be achieved using flow chemistry techniques. This method involves the use of inexpensive, acyclic commodity-based raw materials and telescopes multiple steps into a single continuous process. The final product is obtained through batch crystallization, yielding high purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminonicotinonitriles, while coupling reactions can produce biaryl derivatives.
Applications De Recherche Scientifique
4-Bromo-2-methylnicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for investigating cellular processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine and nitrile groups play crucial roles in binding to these targets and influencing their function. The exact pathways involved can vary based on the compound’s structure and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-methylnicotinonitrile
- 4-Bromo-6-methylnicotinonitrile
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
4-Bromo-2-methylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for forming diverse derivatives. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C7H5BrN2 |
|---|---|
Poids moléculaire |
197.03 g/mol |
Nom IUPAC |
4-bromo-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5BrN2/c1-5-6(4-9)7(8)2-3-10-5/h2-3H,1H3 |
Clé InChI |
KNZVOYCHFQZHIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


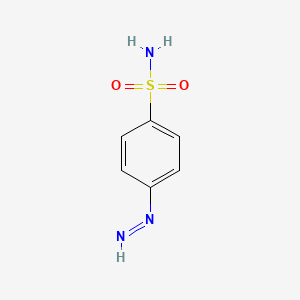
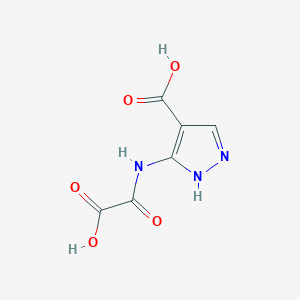



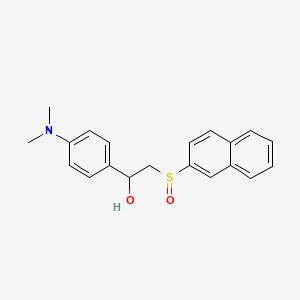
![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)
![1-(2,4-dichlorophenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13959711.png)
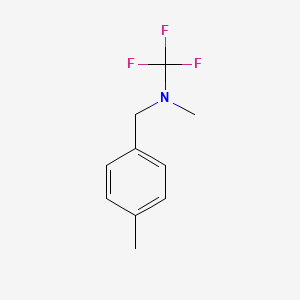
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)

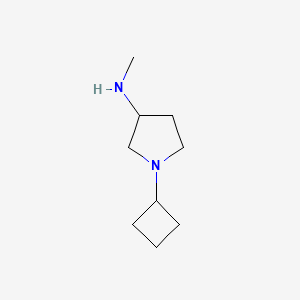
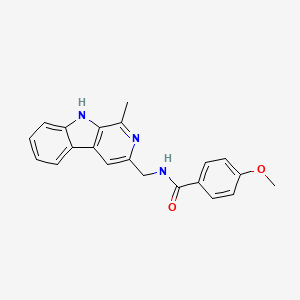
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester](/img/structure/B13959744.png)
